DM-Cck

Description

Properties

CAS No. |

151705-73-6 |

|---|---|

Molecular Formula |

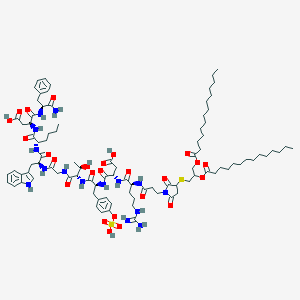

C93H139N15O25S2 |

Molecular Weight |

1931.3 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[3-[3-[2,3-di(tetradecanoyloxy)propylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C93H139N15O25S2/c1-5-8-11-13-15-17-19-21-23-25-30-41-81(117)131-58-65(132-82(118)42-31-26-24-22-20-18-16-14-12-9-6-2)59-134-75-55-78(112)108(92(75)127)49-47-76(110)100-68(40-34-48-97-93(95)96)85(120)105-74(54-80(115)116)89(124)104-71(51-62-43-45-64(46-44-62)133-135(128,129)130)90(125)107-83(60(4)109)91(126)99-57-77(111)101-72(52-63-56-98-67-39-33-32-37-66(63)67)87(122)102-69(38-10-7-3)86(121)106-73(53-79(113)114)88(123)103-70(84(94)119)50-61-35-28-27-29-36-61/h27-29,32-33,35-37,39,43-46,56,60,65,68-75,83,98,109H,5-26,30-31,34,38,40-42,47-55,57-59H2,1-4H3,(H2,94,119)(H,99,126)(H,100,110)(H,101,111)(H,102,122)(H,103,123)(H,104,124)(H,105,120)(H,106,121)(H,107,125)(H,113,114)(H,115,116)(H4,95,96,97)(H,128,129,130)/t60-,65?,68+,69+,70+,71+,72+,73+,74+,75?,83+/m1/s1 |

InChI Key |

SOLQBRKLBPMIFT-YKMRUUQMSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |

Synonyms |

dimyristoylmercaptoglycero-N(alpha)maleoyl-beta-alanyl(Thr,Nle)-CCK-9 DM-CCK |

Origin of Product |

United States |

Cholecystokinin Secretion and Regulation in Physiological and Pathophysiological States

Mechanisms Governing Cholecystokinin (B1591339) Release from Enteroendocrine Cells

The secretion of CCK from enteroendocrine I-cells is a complex process triggered by the presence of specific nutrients in the lumen of the small intestine. clevelandclinic.org

Luminal Sensors and Releasing Factors:

The primary stimulants for CCK release are the products of fat and protein digestion, namely fatty acids and amino acids. physiology.orgpressbooks.pub These nutrients are detected by specialized receptors on the apical surface of I-cells.

G-protein-coupled receptors (GPCRs): Long-chain fatty acids are sensed by GPR40 (also known as FFAR1) and GPR120, which are expressed on I-cells. nih.govnih.gov The activation of these receptors is a key mechanism for fat-induced CCK secretion. nih.govnih.gov Studies in mice have shown that the targeted deletion of GPR40 significantly reduces plasma CCK levels in response to olive oil. nih.gov

CCK-Releasing Peptides: The process of CCK secretion is also regulated by luminal peptides.

Monitor Peptide: Secreted by pancreatic acinar cells, monitor peptide stimulates I-cells to release CCK. wikipedia.org This peptide's activity is dependent on the presence of dietary protein. When protein is present, trypsin is occupied with its digestion, allowing monitor peptide to act. Once the protein is digested, trypsin degrades the monitor peptide, thus creating a feedback loop that halts CCK secretion. wikipedia.org

CCK-Releasing Peptide (CCK-RP): Secreted by the small intestine itself, CCK-RP also stimulates CCK release in response to nutrients. nih.gov

The stimulation of these pathways leads to an increase in intracellular calcium within the I-cells, which is a critical step for the exocytosis of CCK-containing granules. nih.gov

Neural and Hormonal Regulation of Cholecystokinin Secretion

The secretion of CCK is not solely dependent on luminal contents but is also finely tuned by a complex interplay of neural and hormonal signals.

Neural Control:

The enteric nervous system plays a significant role in modulating CCK release.

Vagal Afferents: CCK can stimulate vagal afferent fibers, which in turn can influence digestive processes. nih.gov This creates a link between the gut and the central nervous system.

Cholinergic Pathways: Cholinergic agonists like bethanechol have been shown to inhibit protein-stimulated CCK release. physiology.org Conversely, the blockage of cholinergic pathways with atropine does not appear to affect basal or protein-stimulated CCK levels. physiology.org Peptone-stimulated secretion of CCK-releasing peptide is mediated by submucosal cholinergic neurons. nih.gov

Hormonal Influence:

Several hormones can either stimulate or inhibit CCK secretion, creating a balanced regulatory network.

Inhibitory Hormones:

Somatostatin: This hormone is a potent inhibitor of CCK release. physiology.org It can reduce both stimulated plasma CCK levels and the expression of CCK mRNA in the duodenum. physiology.orgduke.edu Somatostatin exerts its effect by inhibiting the secretion and action of CCK-releasing peptide. droracle.ai

Peptide YY: While involved in gut regulation, peptide YY does not appear to inhibit the CCK response to protein. physiology.org

Stimulatory Hormones:

Gastrin-Releasing Peptide (GRP): GRP has been shown to increase fasting plasma CCK levels. physiology.org

Glucagon-like peptide-1 (GLP-1): Produced in the intestine and pancreatic islets, GLP-1 can stimulate the production and secretion of CCK in a paracrine manner, particularly in response to obesity. nih.govnih.gov This interaction may play a role in protecting pancreatic β-cells from apoptosis. nih.gov

Dynamics of Postprandial Cholecystokinin Secretion

Following the ingestion of a meal, particularly one rich in fats and proteins, plasma CCK levels rise significantly. The dynamics of this postprandial secretion are crucial for coordinating the digestive process.

Time Course: In healthy individuals, CCK levels begin to rise shortly after a meal, with a peak response that corresponds with the presence of nutrients in the duodenum.

Influence on Gastric Emptying: CCK plays a physiological role in slowing down gastric emptying. nih.govnih.gov This ensures that the rate at which chyme enters the small intestine is optimized for nutrient digestion and absorption.

Gallbladder Contraction: The postprandial rise in CCK is directly correlated with gallbladder contraction, leading to the release of bile into the duodenum to aid in fat emulsification. nih.gov

The table below summarizes findings from a study comparing postprandial CCK release in healthy subjects and patients with gallstones after a test meal.

| Time (minutes) | Healthy Controls (pmol/L) | Gallstone Patients (pmol/L) |

| 0 | ~2.0 | ~2.0 |

| 15 | ~6.0 | ~3.0 |

| 30 | ~5.5 | ~2.5 |

| 60 | ~4.5 | ~3.5 |

| 120 | ~3.0 | ~3.0 |

This is an interactive data table based on illustrative data from studies comparing healthy controls and gallstone patients. Actual values can vary.

Deviations in Cholecystokinin Secretory Patterns in Disease Models

Alterations in the normal pattern of CCK secretion are associated with several pathophysiological conditions.

Gallstone Disease: Patients with gallstones often exhibit an impaired and delayed CCK release in the early postprandial phase. nih.gov This reduced secretion is associated with diminished gallbladder contractility. nih.gov

Chronic Pancreatitis: Studies have shown that patients with chronic pancreatitis and steatorrhea have significantly higher basal plasma CCK levels compared to healthy controls. nih.gov After a meal, peak plasma CCK levels are also higher in these patients. nih.gov

Celiac Disease: In celiac disease, the atrophy of the duodenal mucosa can lead to impaired release of CCK and secretin. nih.gov This can result in functional pancreatic exocrine insufficiency, as the pancreas does not receive the necessary hormonal stimulation to release digestive enzymes. nih.govresearchgate.net This insufficiency is often reversible with a gluten-free diet. nih.gov

Obesity and Diabetes: In the context of obesity, there is an upregulation of CCK production within the pancreatic islets. nih.gov This appears to be an adaptive response, as GLP-1 stimulates CCK production to help protect β-cells from apoptosis. nih.govnih.gov

The table below provides a summary of altered CCK secretion in different disease states.

| Disease State | Basal CCK Levels | Postprandial CCK Response | Associated Pathophysiology |

| Gallstone Disease | Normal | Impaired and delayed early response | Reduced gallbladder contractility |

| Chronic Pancreatitis | Significantly Higher | Significantly Higher Peak | Potential link to exocrine pancreatic function |

| Celiac Disease | Potentially Lower | Impaired release | Functional pancreatic exocrine insufficiency |

| Obesity | Normal (Plasma) | Normal (Plasma) | Upregulation in pancreatic islets |

This table summarizes general findings from various research studies.

Cholecystokinin Receptor Biology and Advanced Pharmacological Approaches

Structural Basis of Cholecystokinin (B1591339) Receptor-Ligand Interactions

The interaction between cholecystokinin (CCK) peptides and their receptors, CCK1R and CCK2R, is a complex process governed by the specific three-dimensional structures of both the ligand and the receptor. The C-terminal octapeptide of CCK (CCK-8) is crucial for receptor binding and activation. For the CCK1R, a sulfated tyrosine residue at the seventh position from the C-terminus is critical for high-affinity binding. In contrast, the CCK2R binds both sulfated and non-sulfated CCK peptides, as well as the related hormone gastrin, with high affinity.

Cryo-electron microscopy (cryo-EM) has provided high-resolution structures of the CCK receptors, revealing the intricate details of the binding pocket. These studies show that the C-terminal end of the CCK peptide inserts deep into a transmembrane helical bundle, making specific contacts with amino acid residues that determine binding affinity and selectivity. The extracellular loops of the receptors also play a significant role in capturing the peptide and guiding it into the binding pocket. Understanding these structural details is paramount for the rational design of new receptor agonists and antagonists with improved specificity and therapeutic potential.

Genetic Polymorphism and Mutations in Cholecystokinin Receptors

Genetic variations in the genes encoding the CCK1 and CCK2 receptors can have significant functional consequences, potentially influencing an individual's susceptibility to certain diseases and their response to drugs targeting these receptors.

CCK1R Polymorphisms and Functional Consequences

Polymorphisms in the CCK1R gene have been associated with altered receptor expression and function. Some variations have been linked to conditions such as obesity and eating disorders, reflecting the receptor's role in satiety and appetite regulation. Functional studies of these polymorphic receptors often reveal changes in ligand binding affinity, G-protein coupling efficiency, and downstream signaling pathways.

| Polymorphism | Functional Consequence | Associated Condition (Example) |

| V365I | Decreased receptor expression and signaling efficacy. | Obesity |

| Promoter region polymorphisms | Altered gene transcription and receptor density. | Schizophrenia |

CCK2R Polymorphisms and Functional Consequences

Variations in the CCK2R gene have been implicated in anxiety disorders, panic attacks, and certain types of cancer. The CCK2R is widely expressed in the brain and is involved in modulating anxiety and fear. Polymorphisms can alter the receptor's sensitivity to CCK and gastrin, potentially leading to dysregulation of these pathways.

| Polymorphism | Functional Consequence | Associated Condition (Example) |

| -45C>T | Altered receptor expression or function. | Visual hallucinations in Parkinson's disease |

| Intronic splice variants | Aberrant receptor splicing and function. | Colorectal and pancreatic tumors |

Allosteric Modulation of Cholecystokinin Receptor Activity

Allosteric modulators represent a sophisticated approach to drug action. These molecules bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (CCK) binds. Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (silent allosteric modulators, SAMs).

PAMs enhance the effect of the endogenous ligand, often by increasing its binding affinity or efficacy. This can be a more subtle and physiological way to modulate receptor activity compared to direct agonists. For the CCK1R, PAMs are being investigated as potential treatments for obesity, as they could amplify the natural satiety signals of endogenous CCK. Several small-molecule PAMs for the CCK1R have been identified through high-throughput screening, and their mechanisms of action are under active investigation.

Development of Enzyme-Resistant Cholecystokinin Analogs

A significant challenge in developing peptide-based therapeutics is their rapid degradation by enzymes (peptidases) in the body. Native CCK has a very short half-life in circulation, limiting its therapeutic utility. To overcome this, researchers have developed enzyme-resistant CCK analogs.

These analogs are created by modifying the peptide structure to protect it from enzymatic cleavage while retaining high affinity for the target receptor. Common strategies include:

Substitution with unnatural amino acids: Replacing natural L-amino acids with D-amino acids or other non-canonical amino acids can prevent recognition by peptidases.

Modification of the peptide backbone: Altering the amide bonds can confer resistance to enzymatic hydrolysis.

N- and C-terminal modifications: Capping the ends of the peptide can block exopeptidases.

Examples of such analogs include compounds like NN9056 and DOTA-MGS5, which have shown increased stability and prolonged action in preclinical studies. These stabilized analogs are valuable tools for research and hold promise for therapeutic applications in areas such as oncology (targeting CCK2R-expressing tumors) and metabolic diseases.

Cholecystokinin S Central Role in Glucose Homeostasis and Pancreatic Islet Function

Cholecystokinin's Influence on Pancreatic Insulin (B600854) Secretion

CCK plays a crucial role in modulating insulin secretion from pancreatic beta-cells. It is released into circulation following food intake and can act as an insulin secretagogue oup.comtandfonline.com. Specific CCK receptors are present on islet beta-cells, mediating this effect tandfonline.com. Studies in rats have shown that CCK participates physiologically in the regulation of postprandial insulin release, especially after protein-containing meals tandfonline.comdiabetesjournals.org. For instance, the insulinotropic response to a mixture of glucose and casein is significantly reduced by CCK-receptor antagonists tandfonline.com.

Various molecular forms of CCK exist, ranging from 4 to 58 amino acid residues, all sharing a common COOH-terminal part tandfonline.com. The sulfated COOH-terminal octapeptide of CCK (CCK-8) retains full biological activity and stimulates insulin release as potently as longer variants like CCK-33 or CCK-39 tandfonline.comcapes.gov.brfrontiersin.org. Even shorter fragments, such as CCK-4, can stimulate insulin secretion, though with less potency than CCK-8 researchgate.nettandfonline.com. While CCK can stimulate insulin secretion, its role in healthy humans regarding postprandial insulin secretion is debated, with some studies suggesting it is not essential for direct postprandial insulin secretion but can potentiate insulin levels in individuals with type 2 diabetes oup.comdiabetesjournals.org.

Integrative Signaling Between Cholecystokinin (B1591339) and Incretin (B1656795) Hormones

CCK's influence on glucose homeostasis is often intertwined with the actions of incretin hormones, particularly Glucagon-Like Peptide-1 (GLP-1), and also involves interactions with Gastrin.

Synergy with Glucagon-Like Peptide-1 (GLP-1) Receptor Signaling

Both CCK and GLP-1 are gut hormones released in response to meal ingestion, and they can synergistically reduce food intake and improve glucose control frontiersin.orgresearchgate.netcam.ac.uknih.gov. While CCK is not classically defined as an incretin, it can function as an insulin secretagogue, and its biological actions parallel those of GLP-1 oup.comfrontiersin.orgresearchgate.net.

A significant intra-islet incretin pathway has been identified, particularly in the context of obesity, where GLP-1 stimulates beta-cell CCK production and signaling to protect beta-cells from apoptosis oup.comresearchgate.netnih.gov. This regulation is independent of glucose or insulin secretion oup.com. GLP-1 stimulates beta-cell CCK transcription and secretion through direct targeting by cAMP-stimulated CREB oup.com. The ability of GLP-1 to protect beta-cells from cytokine-induced apoptosis is partially dependent on CCK receptor signaling, as CCK receptor inhibition can reduce GLP-1-mediated protection oup.com. Combined activation of CCK1 and GLP-1 receptors has shown numerous benefits on body weight reduction and blood glucose control, suggesting potential for synergistic therapeutic approaches in diabetes and obesity frontiersin.orgresearchgate.netnih.govresearchgate.net.

Interaction with Gastrin in Islet Physiology

Gastrin and CCK belong to a family of homologous peptide hormones, both acting as physiological ligands for the CCK2 receptor (also known as the CCK-B receptor) researchgate.netresearchgate.net. The CCK2 receptor is widely expressed in peripheral organs, including the pancreas, where it mediates gastrin-stimulated gastric acid secretion and can influence glucagon (B607659) secretion cambridge.orgnih.gov.

In the human pancreas, the CCK-B/Gastrin receptor is predominant over the CCK-A subtype and is expressed in islet cells, particularly in glucagon-producing alpha cells diabetesjournals.org. Both Gastrin and CCK can stimulate glucagon release from purified human islets diabetesjournals.org. This suggests that the CCK-B/Gastrin receptor is involved in glucose homeostasis in adult humans and mediates the autocrine effects of Gastrin on islet differentiation and growth in the fetal pancreas bioscientifica.comdiabetesjournals.org. Gastrin and CCK also play a role in controlling cell proliferation and differentiation within the gastrointestinal tract and pancreas cambridge.orgnih.gov.

Cholecystokinin's Effects on Pancreatic Beta-Cell Proliferation and Apoptosis

CCK has important effects on pancreatic beta-cell mass, influencing both proliferation and apoptosis, which are critical for maintaining adequate insulin production and preventing diabetes oup.comresearchgate.netnih.gov. CCK is expressed in pancreatic islets, primarily in beta-cells, and its expression is significantly upregulated in obese environments oup.comoup.com.

Loss of CCK in obese mice leads to decreased beta-cell mass and increased beta-cell death, resulting in elevated fasting blood glucose, indicating CCK's critical role in beta-cell mass preservation during obesity oup.comoup.com. Conversely, direct CCK overexpression in cultured beta-cells protects against cytokine-induced apoptosis physiology.org. The production of CCK within the islet promotes beta-cell survival in rodent models of diabetes and aging researchgate.netresearchgate.net.

Studies have shown that CCK treatment can reduce hyperglycemia and stimulate beta-cell proliferation after pancreatic injury in rats oup.com. Transgenic mice with beta-cell specific CCK expression exhibit increased beta-cell area in old age and are resistant to streptozotocin-induced diabetes, showing reduced beta-cell apoptosis nih.govphysiology.org. This highlights an important paracrine/autocrine effect of islet-derived CCK in protecting beta-cells from apoptotic stress nih.govphysiology.org.

Cholecystokinin Receptor Expression Profiles in Pancreatic Islets

CCK exerts its physiological actions by binding to and activating specific G protein-coupled receptors: Cholecystokinin A receptor (CCKAR or CCK1R) and Cholecystokinin B receptor (CCKBR or CCK2R) oup.comoup.comfrontiersin.orgnih.gov. The expression profiles of these receptors in pancreatic islets have been a subject of research, with findings varying across species and methodologies nih.gov.

In the pancreatic islet, CCKAR and CCKBR mRNA are expressed, though CCKBR expression is typically very low diabetesjournals.org. The CCK1 receptor has a significantly higher affinity (500- to 1,000-fold) for CCK than for gastrin, whereas the CCK2 receptor binds both CCK and gastrin with comparable affinity nih.govnih.gov.

Research indicates that CCKAR, but not CCKBR, is required for CCK-mediated protection of pancreatic beta-cells from cytokine-induced stress diabetesjournals.org. Incubation of mouse pancreatic islets with CCK-8 increases CCKAR transcript levels, but does not affect CCKBR expression diabetesjournals.org. Furthermore, proinflammatory cytokine treatment can decrease CCKAR transcript levels diabetesjournals.org.

In human pancreatic islets, the CCK-B/Gastrin receptor is predominant over the CCK-A subtype and is expressed in islet cells, with glucagon-producing cells being a major site of its expression in both adult and fetal pancreas diabetesjournals.org. While CCK1R transcription in human pancreas has been detectable with advanced quantitative RT-PCR technology, the specific cell type expressing it was not always determined physiology.org.

The presence and functional activity of these receptors on pancreatic islet cells underscore the direct and indirect mechanisms through which CCK influences islet physiology and glucose homeostasis.

Cholecystokinin and Metabolic Dysregulation in Diabetes Mellitus

Altered Endogenous Cholecystokinin (B1591339) Levels in Diabetic Animal Models

Studies utilizing various diabetic animal models have revealed significant alterations in the levels and function of endogenous cholecystokinin, suggesting its contribution to the metabolic disturbances characteristic of diabetes.

In Otsuka-Long-Evans-Tokushima Fatty (OLETF) rats, a model for non-insulin dependent diabetes mellitus (NIDDM), a spontaneous knockout of the CCK-1 receptor leads to hyperphagia, obesity, and the eventual development of diabetes. royalsocietypublishing.org This model underscores the critical role of CCK-1 receptor signaling in regulating food intake and body weight, the dysregulation of which is a primary factor in the pathogenesis of type 2 diabetes. royalsocietypublishing.org

Conversely, research on CCK gene knockout (CCK-KO) mice has provided further insights. When fed a high-fat diet, these mice develop glucose intolerance, which is associated with deficient insulin (B600854) secretion in response to both glucose and arginine. nih.govdiabetesjournals.org This suggests that endogenous CCK is crucial for the pancreatic β-cell adaptation to dietary fat and increased adiposity. nih.govdiabetesjournals.org Interestingly, under a low-fat diet, CCK-KO mice exhibit a reduced acute insulin response to glucose but maintain normal glucose tolerance, partly due to a trend towards greater insulin sensitivity. nih.govdiabetesjournals.org

Furthermore, in a type 1 diabetes model induced by streptozotocin in rats, chronic administration of CCK-8 was found to stimulate the proliferation of beta cells. primescholars.com This suggests a potential regenerative role for CCK in conditions of severe beta-cell loss. However, in a type 2 diabetes model, CCK-8 treatment did not significantly alter the islet cell surface or number, indicating a differential impact depending on the diabetic state. primescholars.com

The table below summarizes findings from key animal model studies:

| Animal Model | Key Characteristics | Impact on CCK System | Metabolic Consequences | Reference |

| OLETF Rat | Spontaneous CCK-1 receptor knockout | Absence of CCK-1 receptor signaling | Hyperphagia, obesity, NIDDM | royalsocietypublishing.org |

| CCK-KO Mouse | Global CCK gene knockout | Absence of endogenous CCK | Glucose intolerance on high-fat diet, impaired insulin secretion | nih.govdiabetesjournals.org |

| Streptozotocin-induced Type 1 Diabetic Rat | Chemically induced beta-cell destruction | CCK-8 stimulates beta-cell proliferation | primescholars.com | |

| Nicotinamide/Streptozotocin-induced Type 2 Diabetic Rat | Model of type 2 diabetes | Decreased sensitivity to CCK-8 | CCK-8 did not significantly alter islet cell surface or number | primescholars.com |

Cholecystokinin Secretory Deficiencies and Postprandial Hyperglycemia

A hallmark of type 2 diabetes is postprandial hyperglycemia, an excessive rise in blood glucose levels after a meal. Evidence suggests that deficiencies in CCK secretion contribute significantly to this phenomenon.

Studies in humans have demonstrated that patients with non-insulin-dependent diabetes mellitus exhibit reduced postprandial CCK secretion. duke.edu This blunted CCK response is linked to the exaggerated postprandial glucose excursions seen in these individuals. duke.edu One of the primary mechanisms by which CCK helps control postprandial glucose is by regulating gastric emptying. oup.comnih.govnih.gov Physiological concentrations of CCK delay the emptying of the stomach, which in turn slows the delivery of glucose from a meal into the small intestine for absorption. nih.govjci.org The absence of a sufficient CCK surge after a meal can lead to rapid gastric emptying and a subsequent sharp rise in blood glucose.

Infusion studies have confirmed this role. When CCK was administered to diabetic subjects, it helped to lower postprandial glucose levels. duke.edu This effect is largely attributed to CCK's ability to slow gastric motility, thereby preventing the rapid influx of carbohydrates into the bloodstream. nih.gov Therefore, a deficiency in CCK secretion can be considered a contributing factor to the loss of tight glycemic control after meals in individuals with type 2 diabetes.

Impact of Cholecystokinin Receptor Signaling on Insulin Sensitivity

The interaction between CCK and its receptors, primarily the CCK-1 receptor (also known as CCK-A), is pivotal in mediating its metabolic effects. CCK receptor signaling has a multifaceted impact on insulin sensitivity.

CCK is known to stimulate insulin release from pancreatic β-cells, an effect mediated by the CCK-1 receptor. nih.gov While this action is well-documented in various animal models, its physiological significance as an incretin (B1656795) hormone in healthy humans is debated. nih.govoup.com However, in individuals with type 2 diabetes, CCK appears to potentiate insulin levels and exert an antidiabetogenic action. nih.govoup.com

Interestingly, studies on CCK-KO mice revealed an unexpected finding: these mice display enhanced insulin sensitivity. nih.govdiabetesjournals.org Despite having impaired insulin secretion, the absence of CCK led to greater whole-body insulin action. nih.gov This suggests that while CCK acutely stimulates insulin release, its chronic absence may lead to compensatory mechanisms that improve insulin sensitivity. However, this enhanced sensitivity is not sufficient to prevent glucose intolerance when these mice are challenged with a high-fat diet, highlighting that adequate insulin secretion, supported by CCK, is indispensable for maintaining glucose homeostasis under metabolic stress. nih.govdiabetesjournals.org

Furthermore, research indicates that duodenal CCK-8 can lower glucose production independently of circulating insulin levels through a gut-brain-liver neuronal axis, an effect that requires the activation of the CCK-1 receptor. st-andrews.ac.uk This pathway is impaired in the early stages of high-fat diet-induced insulin resistance, suggesting that intestinal CCK resistance may contribute to hyperglycemia. st-andrews.ac.uk

Cholecystokinin's Contribution to Overall Glucose Intolerance

Glucose intolerance, a condition where the body is unable to efficiently manage blood glucose levels, is a precursor and a characteristic feature of type 2 diabetes. Cholecystokinin contributes to glucose regulation through several integrated mechanisms, and its dysregulation is implicated in the development of glucose intolerance.

The primary contributions of CCK to glucose homeostasis include:

Stimulation of Insulin Secretion: CCK acts on pancreatic β-cells to potentiate glucose-stimulated insulin secretion. nih.govwikipedia.org This incretin-like effect helps to manage the glucose load from a meal.

Regulation of Gastric Emptying: By slowing the rate at which food leaves the stomach, CCK prevents abrupt spikes in blood glucose after eating. oup.comnih.gov

Control of Hepatic Glucose Production: Through a neuronal network, intestinal CCK can suppress the production of glucose by the liver. st-andrews.ac.uk

In the context of diabetes, a failure in these CCK-mediated systems contributes to glucose intolerance. As seen in CCK-KO mice on a high-fat diet, the absence of CCK leads to a failure of β-cells to adapt to increased metabolic demand, resulting in insufficient insulin secretion and subsequent glucose intolerance. nih.govdiabetesjournals.org This occurs even though the mice exhibit increased insulin sensitivity, demonstrating that the role of CCK in promoting adequate insulin secretion is critical for preventing glucose intolerance under conditions of metabolic stress. nih.gov

The table below outlines the key mechanisms of CCK's action on glucose metabolism and the consequences of their impairment:

| Mechanism | Normal Function | Consequence of Impairment in Diabetes |

| Insulin Secretion | Potentiates glucose-stimulated insulin release from β-cells. nih.gov | Impaired insulin response to meals, contributing to hyperglycemia. |

| Gastric Emptying | Delays gastric emptying, slowing glucose absorption. nih.govnih.gov | Rapid glucose absorption and exaggerated postprandial glucose spikes. |

| Hepatic Glucose Production | Suppresses glucose production via a gut-brain-liver axis. st-andrews.ac.uk | Failure to suppress hepatic glucose output, leading to higher fasting and postprandial glucose levels. |

| Satiety Signaling | Induces satiety, helping to control food intake and body weight. royalsocietypublishing.org | Hyperphagia and obesity, key risk factors for type 2 diabetes. |

Organ Specific Pathophysiology Mediated by Cholecystokinin in Diabetes Contexts

Renoprotective Actions of Cholecystokinin (B1591339) in Diabetic Nephropathy

Cholecystokinin has been identified as a key player in the mitigation of diabetic nephropathy, exerting its protective effects primarily through potent anti-inflammatory actions within the kidney. nih.govclevelandclinic.org Research has demonstrated that CCK is expressed in the kidney and its levels are upregulated in the diabetic state, suggesting a responsive mechanism to the disease process. nih.govclevelandclinic.orgnih.gov The administration of sulfated cholecystokinin octapeptide (CCK-8S) has been shown to ameliorate key indicators of diabetic kidney damage, including albuminuria and the loss of podocytes, which are crucial for renal filtration. nih.govclevelandclinic.orgnih.gov

The renoprotective effects of CCK are mediated through its interaction with CCK-1 and CCK-2 receptors. nih.gov Studies involving diabetic mice lacking both of these receptors revealed enhanced albuminuria and inflammation in the kidney compared to their wild-type counterparts. nih.govnih.gov This underscores the importance of intact CCK receptor signaling in conferring renal protection in diabetes.

Anti-inflammatory Mechanisms in Diabetic Kidney

The anti-inflammatory prowess of Cholecystokinin in the diabetic kidney is a cornerstone of its renoprotective capacity. CCK has been found to suppress the expression of various proinflammatory genes, thereby dampening the inflammatory cascade that contributes to renal tissue damage in diabetes. nih.govclevelandclinic.org Specifically, treatment with CCK-8S has been observed to significantly decrease the messenger RNA (mRNA) levels of CD68 (a macrophage marker), Intercellular Adhesion Molecule-1 (ICAM-1), and Transforming Growth Factor-beta (TGF-β) in the renal cortex of diabetic rats. nih.gov

Furthermore, CCK-8S treatment has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous inflammatory mediators. nih.gov By inhibiting NF-κB, CCK effectively curtails the production of downstream inflammatory molecules, thus alleviating the inflammatory burden in the diabetic kidney. This targeted anti-inflammatory action helps to preserve the structural and functional integrity of the renal tissue in the face of diabetic pathology.

Cholecystokinin Modulation of Macrophage Activity

A critical aspect of Cholecystokinin's anti-inflammatory and renoprotective role lies in its ability to modulate the activity of macrophages, which are key immune cells implicated in the pathogenesis of diabetic nephropathy. Infiltration of macrophages into the kidney is a hallmark of diabetic renal inflammation, and CCK has been demonstrated to inhibit this process. nih.govclevelandclinic.org

Studies have shown that CCK-8S can directly suppress the activation of macrophages. clevelandclinic.org In cultured THP-1 cells, a human monocytic cell line often used as a model for macrophages, CCK-8S inhibited the expression of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. nih.govclevelandclinic.orgnih.gov Additionally, CCK-8S was found to inhibit the chemotaxis of these cells, suggesting that it can reduce the recruitment of macrophages to the site of inflammation in the kidney. nih.govclevelandclinic.orgnih.gov Bone marrow transplantation studies have further elucidated the importance of the CCK-1 receptor on macrophages in mediating these protective effects in the diabetic kidney. nih.gov

| Gene | Function | Effect of CCK-8S Treatment |

|---|---|---|

| CD68 | Macrophage marker | Decreased mRNA expression |

| ICAM-1 | Cell adhesion molecule involved in inflammation | Decreased mRNA expression |

| TGF-β | Profibrotic and proinflammatory cytokine | Decreased mRNA expression |

| TNF-α | Proinflammatory cytokine | Inhibited expression in macrophages |

Gastrointestinal Motility Regulation by Cholecystokinin in Diabetic Conditions

In the gastrointestinal system, Cholecystokinin is a primary regulator of motility, and its actions are particularly relevant in diabetic conditions, which are often associated with motility disorders such as gastroparesis. nih.gov CCK's principal effect on gastric motility is inhibitory, leading to a delay in gastric emptying. nih.gov This action is physiologically important as it allows for the controlled delivery of chyme from the stomach to the small intestine, optimizing the time for digestion and nutrient absorption.

The mechanism of CCK-induced delay in gastric emptying involves two main actions: relaxation of the proximal stomach and contraction of the pyloric sphincter. These effects are mediated through the stimulation of CCK-A receptors. In diabetic gastroparesis, a condition characterized by delayed gastric emptying, the role of CCK is of significant interest. The potential therapeutic utility of CCK-A receptor antagonists has been explored, with the rationale that blocking the inhibitory effect of CCK could help to accelerate gastric emptying in these patients.

The regulation of gastrointestinal motility by CCK is complex and often neurally mediated, involving the vagus nerve. The interplay between CCK and neural pathways ensures a coordinated response to the presence of nutrients in the gut. In the context of diabetes, where autonomic neuropathy can affect vagal function, the precise impact on CCK-mediated motility regulation is an area of ongoing investigation.

| Gastrointestinal Region | Primary Action of Cholecystokinin | Receptor Involved | Relevance in Diabetes |

|---|---|---|---|

| Stomach (Proximal) | Relaxation | CCK-A | Contributes to delayed gastric emptying |

| Pyloric Sphincter | Contraction | CCK-A | Contributes to delayed gastric emptying |

| Gallbladder | Contraction | CCK-A | Facilitates bile release for fat digestion |

| Sphincter of Oddi | Relaxation | CCK-A | Allows bile and pancreatic juice to enter the duodenum |

Central Nervous System Modulation by Cholecystokinin in Metabolic Disorders

Beyond its peripheral roles, Cholecystokinin functions as a crucial neuropeptide within the central nervous system (CNS), where it plays a significant part in the regulation of appetite and satiety, processes that are central to metabolic disorders such as obesity and type 2 diabetes. nih.gov CCK is widely distributed throughout the CNS, and its actions are primarily mediated through CCK-1 and CCK-2 receptors.

The most well-established central effect of CCK in the context of metabolic regulation is its role in promoting satiety, or the feeling of fullness, which leads to the termination of a meal. This effect is mediated by the activation of CCK-1 receptors on vagal afferent neurons that transmit signals from the gastrointestinal tract to the brainstem, specifically the nucleus of the solitary tract. jci.org These signals are then relayed to higher brain centers, including the hypothalamus, to induce satiety.

In metabolic disorders, the CCK signaling pathway in the CNS can be dysregulated. There is evidence to suggest that individuals with obesity may have a reduced sensitivity to the satiating effects of CCK. The interplay between CCK and other metabolic hormones, such as leptin, within the CNS is also critical. Leptin has been shown to enhance the sensitivity to CCK's satiety signals. The potential for developing CCK-1R agonists as therapeutic agents for obesity has been a subject of research, with the aim of amplifying the natural satiety signals to reduce food intake. jci.org Furthermore, research has suggested a link between CCK and various brain functions, with potential implications for neurological and psychiatric disorders that can be comorbid with metabolic diseases. nih.gov

Advanced Research Methodologies and Experimental Models in Cholecystokinin Studies

Bioanalytical Techniques for Cholecystokinin (B1591339) Peptide Quantification

Accurate quantification of CCK peptides is fundamental to understanding their physiological and pathophysiological roles. Bioanalytical techniques are employed to measure CCK levels in biological samples.

One common approach involves the measurement of plasma CCK levels, often in response to stimuli such as a test meal. For instance, studies have quantified plasma CCK responses in control subjects versus patients with noninsulin-dependent diabetes mellitus (NIDDM). Research has shown that basal CCK levels are comparable between control and NIDDM groups, but postprandial CCK levels are significantly reduced in NIDDM patients. nih.gov

Table 1: Postprandial Plasma Cholecystokinin (CCK) Levels in Response to a Test Meal nih.gov

| Group | Basal CCK (pmol) | Peak CCK Increase (pmol, mean ± SEM) at 10 min Post-meal |

| Controls (n=16) | ~1 | 5.6 ± 0.8 |

| Noninsulin-Dependent Diabetes Mellitus (NIDDM) Patients (n=15) | ~1 | 1.9 ± 0.6 (P < 0.001 vs. Controls) |

Radioimmunoassay (RIA) analysis is another technique utilized to detect and quantify CCK-related factors. For example, RIA has been used to examine the distribution and localization of intestinal cholecystokinin-releasing factor (LCRF) immunoreactivity throughout the gastrointestinal tract and pancreas, with the highest levels observed in the small intestine. LCRF is hypothesized to be secreted into the intestinal lumen to stimulate CCK release from mucosal CCK cells. guidetopharmacology.org

Genetic Engineering Approaches for Cholecystokinin Signaling

Genetic engineering provides powerful tools to dissect the intricate signaling pathways of CCK by manipulating gene expression of CCK receptors or the peptide itself.

Knockout models are instrumental in elucidating the specific functions of CCK receptor subtypes. Studies utilizing mice with deleted CCK-1 (CCK1R) and CCK-2 (CCK2R) receptors have revealed their critical roles, particularly in the context of diabetes. For instance, the deletion of both CCK-1R and CCK-2R has been shown to enhance inflammatory reactions and exacerbate the development of albuminuria following the induction of diabetes. This suggests a protective role for CCK, mediated by its receptors, in diabetic kidney disease. wikipedia.org

Furthermore, in CCK-A receptor knockout (CCK-A receptor−/−) mice, experimental evidence supports the hypothesis that the absence of these receptors leads to the development of obesity, hyperglycemia, and non-insulin-dependent diabetes mellitus. These animals exhibit resistance to exogenous CCK administration in short-term feeding trials and consume significantly more food than control animals in 24-hour solid food access trials, indicating a deficit in satiety signaling. guidetopharmacology.org

While direct gene ablation or overexpression models specifically for the CCK peptide in the context of diabetes are less frequently detailed in the provided search results, the concept of manipulating CCK levels is explored through exogenous administration or observation of endogenous changes. For example, increased CCK mRNA expression has been observed in the diabetic kidney of wild-type mice, suggesting an endogenous response to the diabetic state. wikipedia.org The impact of CCK on insulin (B600854) secretion and beta-cell function and survival has also led to the development of enzymatically stable, biologically active CCK peptide analogues for potential therapeutic use in obesity and type 2 diabetes. nih.gov

In Vitro Cellular Systems for Cholecystokinin Receptor Functional Characterization

In vitro cellular systems offer controlled environments to characterize the functional properties of CCK receptors and the cellular responses to CCK.

Enteroendocrine cell lines, such as intestinal endocrine secretin tumor cell line cells (STC-1 cells), are utilized to study CCK secretion. Research has demonstrated that various flavonoids, including quercetin, kaempferol, apigenin, rutin, and baicalein, can stimulate CCK secretion from these cells in vitro, albeit with varying effectiveness.

In the context of diabetes, in vitro studies have shown that CCK-8 analogs can protect islet β-cells from cytokine-induced apoptosis, including that induced by IL-1, interferon-γ, and TNF-α, by activating extracellular signal-regulated kinases 1/2 in INS-1E cells. This highlights a potential protective effect of CCK on pancreatic β-cells, which are crucial for insulin production and are often compromised in diabetes. Bone marrow transplantation (BMT) studies, combined with in vitro analysis, have also indicated that CCK-1R on macrophages plays a more significant role in the early stages of diabetic nephropathy compared to CCK-1R on resident renal cells. wikipedia.org

Ex Vivo Organ and Tissue Perfusion Models

Ex vivo models allow for the study of organ or tissue responses to CCK while maintaining their structural integrity and physiological environment outside the living organism. Although not explicitly termed "perfusion models" in all search results, studies on isolated tissues or cells provide similar insights.

For instance, the role of magnesium in regulating CCK-8-evoked secretory responses has been investigated in the exocrine rat pancreas. This type of ex vivo experimentation allows for the precise control of the chemical environment and direct observation of pancreatic responses to CCK. Similarly, studies on pancreatic acinar cells have explored the activation of p38 mitogen-activated protein (MAP) kinase by CCK-A receptors, linking CCK signaling to intracellular pathways involved in inflammation.

Integrated Animal Models of Diabetes Mellitus (e.g., STZ-induced, genetic models)

Integrated animal models are indispensable for studying the complex interplay of CCK with whole-body physiology in diabetes.

Streptozotocin (STZ)-induced diabetic models are widely used. For example, Sprague-Dawley (SD) rats are divided into non-diabetic control, STZ-induced diabetic (DM), and CCK-8S-treated diabetic (DM-CCK) groups. In these models, STZ injection induces diabetes, and the effects of CCK-8S treatment on various diabetic parameters, such as urinary albumin excretion, food intake, glomerular hypertrophy, and mesangial matrix expansion, can be observed. wikipedia.org

Table 2: Key Parameters in STZ-Induced Diabetic Rat Models with CCK-8S Treatment wikipedia.org

| Parameter | NDM Group (Control) | DM Group (Diabetic) | This compound Group (Diabetic + CCK-8S) |

| Urinary Albumin Excretion (at 8 weeks) | Lower | Higher | Significantly Reduced (vs. DM) |

| Food Intake (vs. NDM) | Normal | Increased | Increased (similar to DM) |

| Glomerular Hypertrophy | Absent | Observed | Observed (similar to DM) |

| Mesangial Matrix Expansion | Absent | Observed | Significantly Reduced (vs. DM) |

| Fasting Serum CCK Levels (pg/mL) | - | 132 ± 33 | 514 ± 89 (Increased ~3.9-fold vs. DM) |

Genetic models of diabetes, such as nonobese diabetic (NOD) mice, serve as models for Type 1 diabetes. These models have been used to investigate the combined effects of CCK peptides with other incretins like GLP-1 and gastrin on islet cell growth and insulin secretion, demonstrating remarkable improvements in normoglycemia when administered in combination. Furthermore, CCK-A receptor knockout mice provide a genetic model to study the physiological consequences of impaired CCK signaling, including the development of obesity and hyperglycemia. guidetopharmacology.org

Bone Marrow Transplantation Studies for Cell-Specific Receptor Function

Bone marrow transplantation (BMT) studies, particularly the generation of bone marrow chimeras, represent a powerful methodology for dissecting the cell-specific functions of receptors, including those for cholecystokinin (CCK). This technique allows researchers to differentiate the roles of hematopoietic-derived cells (those originating from bone marrow stem cells) from non-hematopoietic cells in various physiological and pathological processes. guidetoimmunopharmacology.org In the context of CCK receptor research, BMT studies are employed to determine which cell populations expressing CCK receptors are critical for mediating specific responses to CCK or its agonists.

The principle involves transplanting bone marrow from donor mice with specific genetic modifications (e.g., receptor knockout or overexpression) into irradiated recipient mice with a different genetic background. guidetoimmunopharmacology.org Following successful engraftment, the hematopoietic compartment of the recipient animal is largely replaced by donor-derived cells, while non-hematopoietic tissues retain the host genotype. guidetoimmunopharmacology.org By comparing outcomes in different chimera groups (e.g., wild-type recipients with knockout bone marrow vs. knockout recipients with wild-type bone marrow), the contribution of CCK receptors on hematopoietic-derived cells (such as macrophages, monocytes, or lymphocytes) versus non-hematopoietic cells can be elucidated. nih.govnih.govguidetopharmacology.org

Research utilizing BMT models has provided insights into the role of CCK receptors on bone marrow-derived cells in mediating inflammatory responses. For instance, studies investigating the role of CCK-1 receptor (CCK-1R) in diabetic kidney disease used BMT in mice deficient in CCK-1R. nih.govnih.govguidetopharmacology.org These studies demonstrated that diabetic wild-type mice receiving bone marrow from CCK-1R-deficient mice exhibited increased albuminuria and kidney inflammation compared to control groups, suggesting a protective role of CCK-1R on bone marrow-derived cells, likely macrophages, in this context. nih.govnih.govguidetopharmacology.org Conversely, CCK-1R deficient mice that received wild-type bone marrow showed less severe outcomes. nih.govnih.govguidetopharmacology.org

Another area where BMT studies have been relevant is in understanding the expression and function of CCK receptors on immune cells. Research indicates that interferon-γ can induce the expression of CCK2 receptor (CCK2R) in monocytes and bone marrow-derived cells. guidetopharmacology.org This suggests a potential role for CCK2R on these cells in inflammatory or immune responses.

While the specific compound this compound was not extensively detailed in the search results regarding BMT studies, modified cholecystokinin agonists like this compound can serve as valuable pharmacological tools in these experimental models. By stimulating specific CCK receptor subtypes, these agonists can help probe the functional consequences of receptor expression on different cell populations identified through BMT. For example, applying a selective CCK-1R agonist like this compound to cells or tissues derived from bone marrow chimera models could help confirm the activity of CCK-1R on hematopoietic-derived cells and their contribution to observed phenotypes.

The application of BMT in CCK receptor studies allows for the differentiation of cell-autonomous receptor functions from effects mediated by receptors on other cell types or systemic factors. This is crucial for precisely identifying the cellular targets of CCK and its agonists and understanding the complex interplay between different cell populations in mediating physiological responses.

Conceptual Data Representation in Bone Marrow Transplantation Studies

Bone marrow transplantation studies often generate comparative data across different groups of chimeric mice to highlight the contribution of the donor bone marrow genotype (representing hematopoietic cells) versus the host genotype (representing non-hematopoietic cells). While specific quantitative data for this compound in this context were not available in the search results, the type of data generated in such studies involving CCK receptors can be conceptually represented as follows:

| Recipient Genotype | Donor Bone Marrow Genotype | Expected CCK Receptor Expression on Hematopoietic Cells | Expected CCK Receptor Expression on Non-Hematopoietic Cells | Representative Outcome Measure (e.g., Inflammation Score, Receptor Expression Level) |

| Wild Type (WT) | Wild Type (WT) | Present | Present | Baseline/Control |

| Wild Type (WT) | CCK-R Knockout (KO) | Absent | Present | Outcome reflects absence of receptor on hematopoietic cells |

| CCK-R Knockout (KO) | Wild Type (WT) | Present | Absent | Outcome reflects absence of receptor on non-hematopoietic cells |

| CCK-R Knockout (KO) | CCK-R Knockout (KO) | Absent | Absent | Outcome reflects complete absence of receptor |

Such studies, by carefully designing the donor and recipient genotypes, can isolate the effects of CCK receptor signaling in specific cell compartments, contributing significantly to the understanding of the physiological roles of CCK and the potential therapeutic targets for CCK-related compounds like this compound.

Future Directions and Emerging Concepts in Cholecystokinin Research for Metabolic Health

Design and Preclinical Validation of Novel Cholecystokinin (B1591339) Receptor Agonists

The design and preclinical validation of novel CCK receptor agonists represent a key area in the pursuit of new metabolic disorder treatments. CCK, primarily acting through the CCK1 receptor (CCK1R), is known to regulate appetite and induce satiety, making CCK1R agonists attractive candidates for obesity treatment tocris.comuni-freiburg.deguidetopharmacology.orgctdbase.org. Historically, challenges with previously identified CCK1R agonists reaching the market were often linked to side effects potentially stemming from prolonged over-stimulation of the receptor tocris.com.

Current research is exploring strategies to overcome these limitations, including the identification of positive allosteric modulators (PAMs) that enhance the action of endogenous CCK without directly activating the receptor themselves tocris.com. These PAMs could potentially leverage the physiological timing and transient nature of endogenous CCK release, thereby mitigating side effects associated with sustained agonist activity. Preclinical studies involve evaluating the affinity and efficacy of novel compounds at CCK receptors, assessing their functional selectivity (e.g., effects on different signaling pathways like Gαs and β-arrestin recruitment), and examining their metabolic effects in relevant animal models tocris.com. For instance, studies in diabetic animal models have investigated the effects of CCK-related peptides like CCK-8S on metabolic parameters wikipedia.orgnih.gov. Preclinical evaluations also encompass aspects like in vivo stability and biodistribution. The development of modified CCK and gastrin peptides is also being examined as potential drug therapies for both type 1 and type 2 diabetes mellitus.

Exploration of Cholecystokinin Pathways as Biomarkers for Diabetes Progression

The exploration of CCK pathways as biomarkers for diabetes progression is an emerging area of research. Alterations in CCK secretion and signaling have been observed in individuals with diabetes. Studies have indicated reduced postprandial CCK secretion in patients with noninsulin-dependent diabetes mellitus (NIDDM), suggesting a potential role for CCK in regulating postprandial hyperglycemia and that abnormalities in CCK secretion may contribute to hyperglycemia in this condition. While some evidence suggests that fasting and postprandial secretion of CCK may be normal in Type 1 and Type 2 diabetes, there is a recognized need for more detailed studies, including examining the impact of GLP-1 derived drugs on CCK and gastrin secretion in patients with Type 2 diabetes uni-freiburg.de. Aberrant blood CCK levels have been noted in individuals with type 2 diabetes mellitus, highlighting the need for further investigation into their full impact. Understanding how CCK levels and the function of its receptors change during the development and progression of diabetes could provide valuable biomarkers for disease staging, prognosis, and monitoring the effectiveness of therapeutic interventions.

Elucidation of Complex Inter-Peptidergic Networks Involving Cholecystokinin

Cholecystokinin functions not in isolation but as part of complex inter-peptidergic networks that regulate various physiological processes, including metabolic homeostasis. CCK interacts with other gastrointestinal hormones and neuropeptides, and these interactions can occur through different receptors on target cell membranes, leading to intracellular crosstalk between signaling pathways uni-freiburg.de. For example, CCK is known to potentiate the effect of secretin on pancreatic bicarbonate secretion uni-freiburg.de.

In the context of metabolic health, understanding the interplay between CCK and other hormones like GLP-1, GIP, gastrin, and leptin is crucial uni-freiburg.deuni-freiburg.deguidetopharmacology.orgctdbase.orgnih.gov. CCK peptides are present and presumably released from intraislet neurons, and they, along with gastrin, have shown affinity for islet cell function, stimulating insulin (B600854) secretion uni-freiburg.de. Research is ongoing to map these intricate networks, including the role of peptidergic neurons within the endocrine pancreas and the widespread expression of gut hormones and their receptors outside the digestive tract uni-freiburg.de. Elucidating these complex interactions at the molecular and cellular levels will provide a more comprehensive understanding of metabolic regulation and identify novel targets for multi- faceted therapeutic approaches.

High-Throughput Screening for Pharmacological Modulators of Cholecystokinin Receptors

High-throughput screening (HTS) is a powerful tool for identifying novel pharmacological modulators of CCK receptors tocris.com. Given the therapeutic potential of targeting CCK1R for obesity and metabolic disorders, HTS campaigns are being employed to screen large libraries of small molecules to identify compounds with desired activity profiles, such as agonists, antagonists, or allosteric modulators tocris.com.

Q & A

Q. How can researchers ensure ethical compliance in this compound studies involving animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.